molecular formula C16H17N3O3 B5542083 [3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone

[3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone

Cat. No.: B5542083
M. Wt: 299.32 g/mol
InChI Key: RPEAFNTYBTZLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone is a compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyridazinone moiety in the structure contributes to its biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone typically involves multiple steps. One common method includes the reaction of 6-methylpyridazin-3-ylmethanol with a suitable phenyl derivative under specific reaction conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as phosphodiesterase, by binding to their active sites. This inhibition can lead to a decrease in the levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyridazin-3-ylmethanol
  • 6-Methylpyridazin-3-ylmethanamine dihydrochloride
  • 4-(5-Methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one

Uniqueness

Compared to similar compounds, [3-(6-Methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone exhibits unique properties due to the presence of both the pyridazinone and morpholine moieties. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-5-6-15(18-17-12)22-14-4-2-3-13(11-14)16(20)19-7-9-21-10-8-19/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEAFNTYBTZLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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